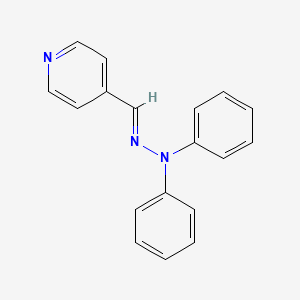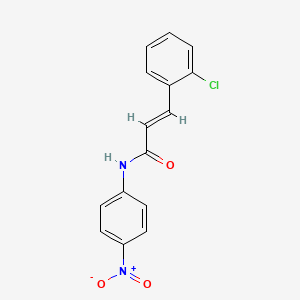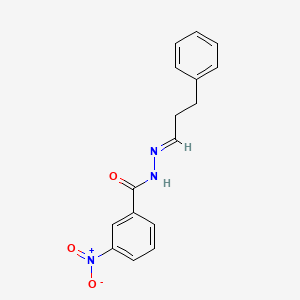
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
描述
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as FMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMB is a type of acrylonitrile derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile exerts its biological activity through the inhibition of various enzymes and receptors. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the activity of various receptors such as TRPV1 and PPARγ, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to reduce the production of various inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile reduces tumor growth and inflammation in animal models.
实验室实验的优点和局限性
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is relatively easy to synthesize, and its purity can be easily determined using various analytical methods such as HPLC and NMR. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is also stable under various conditions and can be stored for long periods.
However, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations for lab experiments. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is relatively expensive compared to other acrylonitrile derivatives. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is also not readily available in large quantities, which limits its use in large-scale experiments.
未来方向
There are several future directions for the research on 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is the synthesis of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based polymers with specific properties such as biodegradability and biocompatibility. Another direction is the development of 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based drugs with improved pharmacokinetic and pharmacodynamic properties. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile can also be used as a starting material for the synthesis of other bioactive compounds with potential applications in various fields.
科学研究应用
3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been used as a building block for the synthesis of other bioactive compounds.
In material science, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used as a monomer for the synthesis of polymers with various properties such as thermal stability, mechanical strength, and conductivity. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based polymers have been used in various applications such as electronic devices, sensors, and coatings.
In agriculture, 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used as a fungicide and insecticide due to its ability to inhibit the growth of various fungi and insects. 3-(2-fluorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based pesticides have shown promising results in the control of various plant diseases and pests.
属性
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c1-11-6-7-15-16(8-11)21-17(20-15)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVUMZBRDIKGPI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)

![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[2-(ethylthio)ethyl]pyridazin-3(2H)-one](/img/structure/B3861451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide](/img/structure/B3861459.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861465.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3861467.png)

![2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3861481.png)

![ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate](/img/structure/B3861487.png)

![N'-[2-(allyloxy)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3861506.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3861520.png)
![benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3861543.png)